![molecular formula C14H9BrN2O2 B2549165 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 452967-18-9](/img/structure/B2549165.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

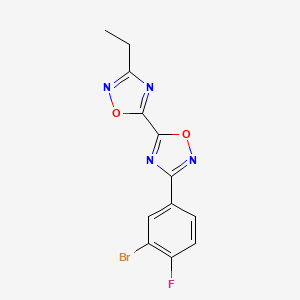

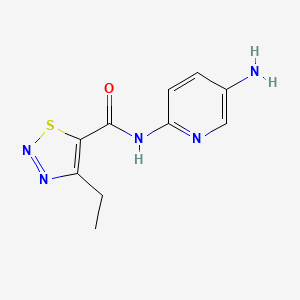

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.142. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacophore Design and Selective Inhibition

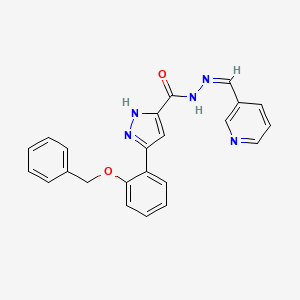

This compound is part of a class of synthetic compounds known for their role in inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. A comprehensive review by Scior et al. (2011) discusses the design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds, including 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid derivatives. These compounds are highlighted for their selective inhibition capabilities, binding to the adenosine triphosphate (ATP) pocket of p38 MAP kinase, and showing promise in the treatment of inflammatory diseases without the adverse effects associated with traditional anti-inflammatory drugs (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Transformation

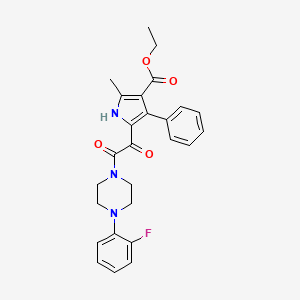

Abdurakhmanova et al. (2018) discuss the synthesis and chemical transformations of 4-phosphorylated derivatives of 1,3-azoles, including imidazole derivatives. The review encompasses methods of synthesis and the chemical and biological properties of these compounds, indicating their potential in developing new materials and drugs with diverse functionalities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

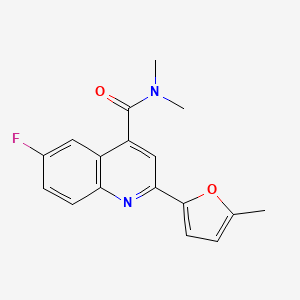

Optical Sensors and Medicinal Chemistry

Jindal and Kaur (2021) review pyrimidine-based optical sensors, including derivatives of imidazopyridines, highlighting their applications in sensing technologies and their biological and medicinal relevance. This review underlines the functional versatility of imidazopyridine derivatives in creating sensitive and specific sensors for various applications, including biomedical diagnostics (Jindal & Kaur, 2021).

Antimicrobial Agents

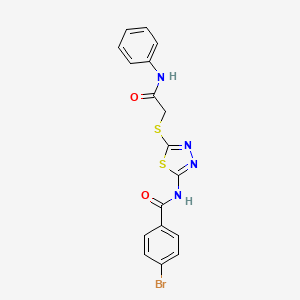

Sanapalli et al. (2022) review the role of synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections. This review emphasizes the importance of fused pyridines, including imidazopyridines, in medicinal chemistry for their broad pharmacological activities. The study highlights the structural activity relationships (SAR) and the potential of these compounds in overcoming bacterial resistance, pointing towards the future development of novel antibacterial agents with fewer side effects (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological targets due to their broad spectrum of biological activity .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can interact with their targets through various mechanisms, which can lead to changes in cellular processes .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have been associated with a wide range of biological activities .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUPQMNNZGSOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2549093.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2549101.png)

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)

![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)